N-(2-Chloroethyl)-P,P-diphenylphosphinic amide
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Overview
Description
N-(2-Chloroethyl)-P,P-diphenylphosphinic amide is an organic compound that features a phosphinic amide group bonded to a 2-chloroethyl chain and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-P,P-diphenylphosphinic amide typically involves the reaction of 2-chloroethylamine hydrochloride with diphenylphosphinic chloride in the presence of a base such as triethylamine . The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired amide compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloroethyl)-P,P-diphenylphosphinic amide undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the 2-chloroethyl group can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Amines, thiols, and other nucleophilic species.
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution with an amine would yield a corresponding amide derivative .
Scientific Research Applications
N-(2-Chloroethyl)-P,P-diphenylphosphinic amide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Chloroethyl)-P,P-diphenylphosphinic amide involves its interaction with molecular targets through nucleophilic substitution reactions. The 2-chloroethyl group can react with nucleophilic sites in biomolecules, leading to the formation of covalent bonds and potential biological effects . The compound may also interact with specific enzymes or receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-Chloroethyl)-P,P-diphenylphosphinic amide include:
N-(2-Chloroethyl)-N-nitrosoureas: Known for their use in cancer treatment.
N-(2-Chloroethyl)acetamide: Another compound with a 2-chloroethyl group.
Uniqueness
This compound is unique due to its specific combination of a phosphinic amide group with a 2-chloroethyl chain and two phenyl groups. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
90691-32-0 |
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Molecular Formula |
C14H15ClNOP |
Molecular Weight |
279.70 g/mol |
IUPAC Name |
2-chloro-N-diphenylphosphorylethanamine |
InChI |
InChI=1S/C14H15ClNOP/c15-11-12-16-18(17,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,16,17) |
InChI Key |
WMMDFPXZULRYPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)NCCCl |
Origin of Product |
United States |
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